3-[(4-propoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 3-[(4-propoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0738167
InChI: InChI=1S/C22H26N2O4/c1-2-12-27-19-10-8-16(9-11-19)22(26)24-18-6-3-5-17(14-18)21(25)23-15-20-7-4-13-28-20/h3,5-6,8-11,14,20H,2,4,7,12-13,15H2,1H3,(H,23,25)(H,24,26)
SMILES: CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol

3-[(4-propoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

CAS No.:

Cat. No.: VC0738167

Molecular Formula: C22H26N2O4

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-propoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide -

Specification

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
IUPAC Name N-(oxolan-2-ylmethyl)-3-[(4-propoxybenzoyl)amino]benzamide
Standard InChI InChI=1S/C22H26N2O4/c1-2-12-27-19-10-8-16(9-11-19)22(26)24-18-6-3-5-17(14-18)21(25)23-15-20-7-4-13-28-20/h3,5-6,8-11,14,20H,2,4,7,12-13,15H2,1H3,(H,23,25)(H,24,26)
Standard InChI Key VARGUTNXIJGVSC-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator